1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 347331-78-6
VCID: VC2324324
InChI: InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
SMILES: CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O
Molecular Formula: C13H12BrNO
Molecular Weight: 278.14 g/mol

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS No.: 347331-78-6

Cat. No.: VC2324324

Molecular Formula: C13H12BrNO

Molecular Weight: 278.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - 347331-78-6

Specification

CAS No. 347331-78-6
Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
IUPAC Name 1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Standard InChI Key QMWVGJAFMIYQSZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O
Canonical SMILES CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O

Introduction

Chemical Structure and Properties

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde belongs to the class of substituted pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The structure consists of a central pyrrole ring with several key substituents: a 4-bromophenyl group attached to the nitrogen atom, methyl groups at positions 2 and 5 of the pyrrole ring, and a carbaldehyde (CHO) group at position 3.

Structural Characteristics

The compound features a planar pyrrole core with substituents arranged to minimize steric hindrance. The 4-bromophenyl group is connected to the pyrrole nitrogen, creating a dihedral angle between the two aromatic rings. This structural arrangement influences the compound's physical properties and reactivity patterns.

Molecular Properties

Based on the structural similarity to related compounds, the following properties can be extrapolated for 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:

Table 1: Predicted Molecular Properties

PropertyValueMethod
Molecular FormulaC₁₃H₁₂BrNOBased on structure
Molecular Weight~278.15 g/molCalculated from atomic weights
XLogP3~3.5Estimated from similar structures
Hydrogen Bond Donors0Structural analysis
Hydrogen Bond Acceptors1Based on carbonyl oxygen
Rotatable Bonds1-2Structural analysis

This compound bears similarity to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole, which has a molecular weight of 250.13 g/mol according to PubChem data, but with the addition of a carbaldehyde group . The structural similarity to 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (an isomer with bromine at the ortho position) also suggests similar physical and chemical properties .

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multiple reaction steps. Based on synthetic approaches for similar compounds, the following general synthetic routes can be proposed:

Paal-Knorr Synthesis with Subsequent Formylation

This approach involves the initial formation of the pyrrole ring via Paal-Knorr synthesis, followed by formylation at position 3:

  • Condensation of 1,4-diketone with 4-bromoaniline to form 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole

  • Formylation of the pyrrole derivative using Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the carbaldehyde group at position 3

Direct Functionalization Approach

For the synthesis of similar pyrrole-3-carbaldehydes, the Vilsmeier-Haack formylation is a common method, as suggested by synthetic routes for related compounds. This reaction typically utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the electron-rich positions of the pyrrole ring.

Optimization Strategies

Synthetic efforts for similar compounds have focused on:

Reactivity and Chemical Behavior

Aldehyde Functionality

The carbaldehyde group at position 3 makes this compound particularly reactive toward nucleophiles and suitable for various condensation reactions. This reactivity is evident in related compounds where similar aldehyde groups participate in reactions with various nucleophiles.

Applications and Biological Significance

Synthetic Utility

The compound serves as a valuable synthetic intermediate due to the presence of the reactive aldehyde group. This functionality allows for:

  • Further derivatization to create libraries of compounds for drug discovery

  • Use as a precursor for the synthesis of more complex heterocyclic systems

  • Conversion to 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, which has been identified and characterized

Related Compounds and Structural Analogs

Structural Variations

Several closely related compounds provide insight into the properties and behavior of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde:

Table 2: Related Compounds and Key Differences

CompoundKey DifferencesReferences
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrroleLacks the 3-carbaldehyde group
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acidHas a carboxylic acid instead of aldehyde at position 3
1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydeBromine at ortho instead of para position of phenyl ring
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehydeHas ethyl group at position 2 of phenyl ring and lacks methyl groups on pyrrole

Structure-Property Relationships

The position of substituents on the phenyl ring (ortho vs. para bromine) significantly affects the compound's three-dimensional structure and consequently its physical, chemical, and potentially biological properties. The presence of electron-withdrawing groups like bromine influences the electron density distribution in the molecule, affecting the reactivity of the aldehyde group.

Current Research and Future Directions

Research Trends

Current research on pyrrole derivatives focuses on several key areas:

  • Development of new synthetic methodologies with improved efficiency and selectivity

  • Investigation of biological activities, particularly in antimicrobial and anticancer applications

  • Exploration of structure-activity relationships to design more potent and selective bioactive compounds

  • Application in materials science, particularly in electronic and optical materials

Future Research Opportunities

For 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde specifically, future research could explore:

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Systematic evaluation of biological activities, particularly antimicrobial and anticancer properties

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of its utility as a building block for more complex heterocyclic systems with potential applications in drug discovery

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